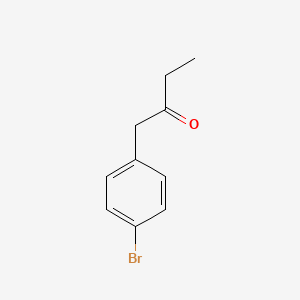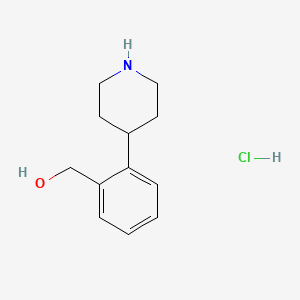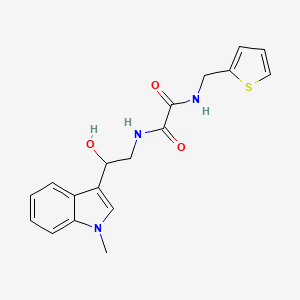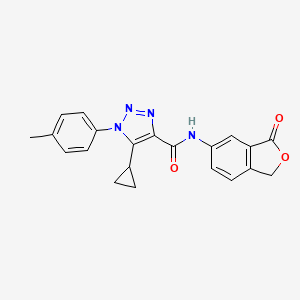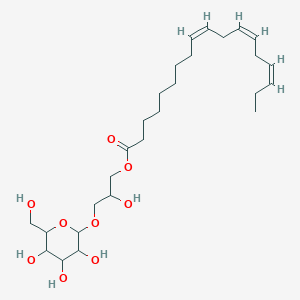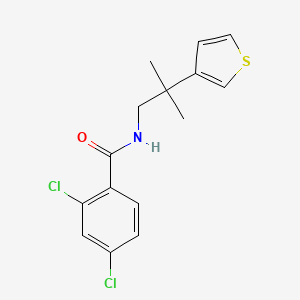
2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a chemical compound that contains a benzamide group and a thiophene group. Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of benzamide derivatives can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, highly efficient, and uses a superior and recoverable catalyst . The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
The synthesis of thiophene derivatives involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide and its derivatives are synthesized and characterized through various chemical analyses. For instance, the synthesis and spectroscopic properties of thiourea derivatives have been explored, highlighting their potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Similarly, crystal structure analyses of related compounds have provided insights into their molecular configuration, facilitating further chemical and pharmaceutical development (Sharma et al., 2016).
Photocatalytic Degradation Studies
Research has also focused on the photocatalytic degradation of structurally similar compounds, indicating the potential for environmental applications. For example, the photodecomposition of propyzamide, a compound with a similar molecular structure, has been investigated, suggesting that adsorbent supports can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates (Torimoto et al., 1996).
Anticancer Activity
Derivatives of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide have been evaluated for their anticancer activity. A series of substituted compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial activity of new derivatives has been a focus of research, exploring their potential as antibacterial and antifungal agents. Synthesis and activity studies have aimed to develop novel compounds with enhanced antimicrobial efficacy (Naganagowda & Petsom, 2011).
Direcciones Futuras
The future directions for “2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” could involve further exploration of its potential biological activities, given the interest in thiophene-based analogs as biologically active compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .
Propiedades
IUPAC Name |
2,4-dichloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYECDXJHIDLECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,2,4-Triazol-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2587831.png)
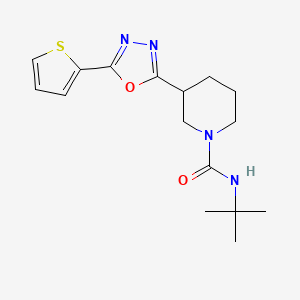
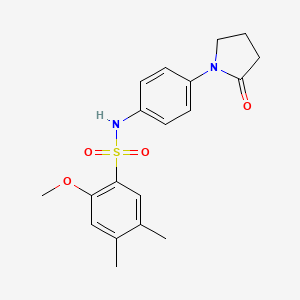
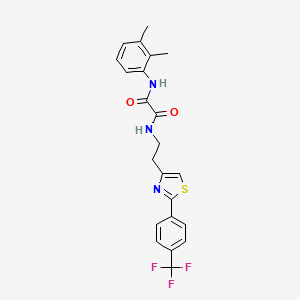

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
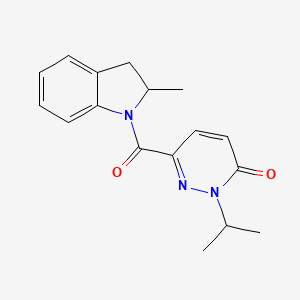
![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)
